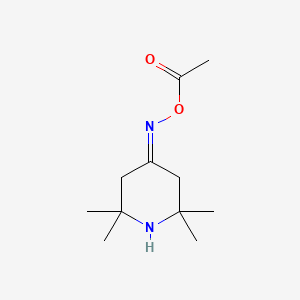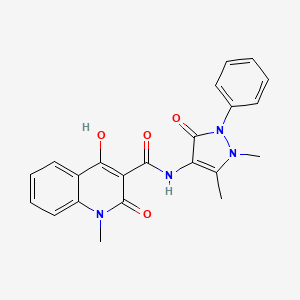
ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate
Vue d'ensemble
Description
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It is a synthetic compound that has been studied for its potential application in various scientific fields.
Mécanisme D'action
The mechanism of action of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate is not fully understood. However, studies have shown that it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. It may also inhibit the activity of enzymes involved in fungal cell wall synthesis. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate has been shown to have various biochemical and physiological effects. In bacterial and fungal cells, it can inhibit growth and replication. In cancer cells, it can induce apoptosis and inhibit cell proliferation. However, the exact biochemical and physiological effects of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate may vary depending on the specific cell type and concentration of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate in lab experiments is its potential as a broad-spectrum antimicrobial and anticancer agent. It has been shown to be effective against a wide range of bacterial and fungal strains, as well as various cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate. One area of interest is in the development of new antimicrobial and anticancer agents based on the structure of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate. Another area of interest is in the optimization of its use in lab experiments through a better understanding of its mechanism of action. Additionally, further studies are needed to determine its potential toxicity and pharmacokinetics in vivo.
Applications De Recherche Scientifique
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate has been studied for its potential application in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate has antibacterial, antifungal, and antitumor properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
ethyl 3-benzyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-24-19(23)13-8-9-16-14(11-13)17(21)15(18(22)20-16)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJNYIQCWWBZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)